molecular formula C15H21ClN2O2 B1445553 tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate CAS No. 886767-41-5

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B1445553
CAS No.: 886767-41-5
M. Wt: 296.79 g/mol
InChI Key: NLCGGRDOWINSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate (CAS 886767-41-5) is a chemical compound with the molecular formula C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol . This piperazine derivative is supplied with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C . Piperazine scaffolds are of significant interest in medicinal chemistry for their drug-like properties and ability to cross the blood-brain barrier, making them valuable intermediates in neuropharmacology . This compound serves as a key synthetic intermediate in the research and development of novel bioactive molecules. Piperazine derivatives are extensively investigated for their potential interactions with the serotonergic system, showing promise in the structural design of compounds with antianxiety and antidepressant-like effects . Furthermore, substituted piperazines are explored in other therapeutic areas, including the development of potent and selective antagonists for peripheral targets such as the cannabinoid receptor (CB1) . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGGRDOWINSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743846
Record name tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-41-5
Record name tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Acylation of Piperazine Derivatives

One of the most common approaches involves the acylation of a suitably protected piperazine with a chlorophenyl-containing acyl chloride or ester. For instance, a typical route involves:

  • Starting Material : A protected piperazine, such as tert-butyl piperazine-1-carboxylate.
  • Reagent : 3-chlorobenzoyl chloride or a similar acylating agent.
  • Reaction Conditions : The process often employs anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with bases such as triethylamine or sodium bicarbonate to neutralize the generated HCl.
  • Procedure : The piperazine derivative is stirred with the acyl chloride under nitrogen atmosphere at low temperatures (0°C to room temperature), followed by workup involving extraction, washing, and purification via chromatography or recrystallization.

Multi-step Synthesis via Esterification and Alkylation

Another detailed method involves multi-step synthesis starting from commercially available compounds:

  • Step 1 : Esterification of 5-hydroxypyridine-2-carboxylic acid with methanol to form methyl ester intermediates.
  • Step 2 : Alkylation with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via Mitsunobu reaction, which introduces the piperazine ring with a tert-butyl protecting group.
  • Step 3 : Hydrolysis of esters to carboxylic acids, followed by coupling with chlorophenyl derivatives using carbodiimide or WSC·HCl mediated amidation.
  • Step 4 : Final deprotection steps, such as removal of Boc groups using acids like HCl in dioxane, yield the target compound.

Research Findings: The synthesis pathway outlined in the study published in Chem. Pharm. Bull. (2020) demonstrates this multi-step approach, emphasizing the importance of protecting groups and selective alkylation to obtain high yields.

Use of Protecting Groups and Coupling Reagents

The synthesis often employs protecting groups such as tert-butyl carbamates (Boc) to prevent undesired reactions on the piperazine nitrogen atoms. Coupling reagents like WSC·HCl, HOBt, and carbodiimides facilitate amide bond formation between carboxylic acids and amines.

Step Reagent Conditions Yield Notes
Esterification Methanol, acid catalyst Reflux Variable Converts acid to methyl ester
Alkylation NaBH(OAc)3, aldehyde Room temp 50-70% Reductive amination to introduce aromatic groups
Coupling WSC·HCl, HOBt RT 80-90% Amide bond formation

Key Reaction Conditions and Considerations

  • Anhydrous Environment : Reactions are often performed under nitrogen to prevent moisture-sensitive side reactions.
  • Temperature Control : Low temperatures (0°C to 25°C) are used during acylation and coupling to improve selectivity.
  • Purification : Chromatography on silica gel with suitable eluents (ethyl acetate, hexanes) is standard for isolating pure intermediates and final products.
  • Deprotection : Acidic conditions (HCl in dioxane) are employed to remove Boc groups, ensuring the integrity of the piperazine core.

Research and Patent Data Summary

Source Key Methodology Reagents Reaction Conditions Yield Remarks
VulcanChem Acylation of protected piperazine Chlorophenyl acyl chloride Anhydrous, room temp Not specified Focus on research applications
J-Stage (2020) Multi-step synthesis involving esterification, alkylation, deprotection Various, including NaBH(OAc)3, WSC·HCl Controlled, inert atmosphere 42-72% Emphasizes protecting groups and coupling efficiency
Patent WO2005051933 Synthesis of piperazine derivatives Boc2O, chlorobutanal dimethyl acetal Reflux, room temp 42-67% Highlights process improvements and purification

Chemical Reactions Analysis

Boc Group Deprotection Reactions

The Boc group serves as a transient protective moiety for the secondary amine in piperazine. Its removal enables further functionalization of the nitrogen atom:

Reaction TypeConditionsProductsApplications
AcidolysisTrifluoroacetic acid (TFA) in DCM Free piperazine hydrochloride saltPharmaceutical intermediate synthesis
Thermal decompositionHeating >150°C Isobutylene gas + piperazine carbamateIndustrial-scale processes

Key Data:

  • Complete deprotection occurs within 2 hours using 20% TFA in dichloromethane at 0–25°C .

  • Thermal methods are less common due to side reactions with the chlorophenyl group .

Piperazine Ring Functionalization

The secondary amine (after Boc removal) participates in nucleophilic reactions:

Alkylation/Acylation

ReagentConditionsProductYield
3-Bromopropan-1-olK2CO3, DMF, 80°C N-alkylated piperazine derivative72–89%
Acetyl chlorideEt3N, THF, 0°C N-acetylpiperazine carbamate65%

Research Findings:

  • Alkylation reactions exhibit regioselectivity at the less sterically hindered nitrogen .

  • Acylation under mild conditions preserves the chlorophenyl group’s integrity .

Chlorophenyl Group Reactivity

The 3-chlorophenyl substituent undergoes electrophilic and cross-coupling reactions:

Suzuki-Miyaura Coupling

ConditionsProductCatalytic SystemYield
Pd(PPh3)4, Na2CO3, DME/H2O, 90°C Biaryl-piperazine hybridPd(0)/XPhos58%

Nucleophilic Aromatic Substitution

ReagentConditionsProduct
Sodium methoxideDMF, 120°C 3-Methoxyphenylpiperazine
PiperidineCuI, 140°C 3-Piperidinophenylpiperazine

Limitations:

  • Steric hindrance from the tert-butyl group reduces reactivity at the para position of the chlorophenyl ring .

Piperazine Ring Oxidation

Controlled oxidation modifies the ring’s electronic properties:

Oxidizing AgentConditionsProduct
mCPBACH2Cl2, 0°CPiperazine N-oxide derivative
KMnO4 (aq)H2SO4, 60°C Ring-opened dicarboxylic acid

Mechanistic Insight:

  • mCPBA selectively oxidizes the less hindered nitrogen without cleaving the Boc group.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of piperazine, including tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate, can interact with neurotransmitter systems, providing a basis for developing new treatments for conditions such as depression and anxiety disorders .

Research in Neurochemistry

In neurochemistry, this compound is utilized to investigate the interactions between piperazine derivatives and neurotransmitter receptors. These studies facilitate a deeper understanding of the mechanisms underlying mental health conditions and contribute to the design of innovative therapeutic agents . The compound's ability to modulate receptor activity makes it a valuable tool in exploring new pharmacological pathways.

Analytical Chemistry

The compound serves as a standard reference material in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). Its use as a standard enables researchers to accurately quantify related substances in complex mixtures, which is crucial for both research and quality control in pharmaceutical manufacturing . This application underscores the importance of this compound in ensuring the reliability of analytical results.

Material Science

In material science, the unique chemical properties of this compound allow it to be incorporated into the development of novel polymers and materials. These materials often require specific chemical functionalities to enhance performance characteristics such as durability and resistance to environmental factors . The versatility of this compound makes it suitable for various applications within this field.

Biochemical Assays

The compound is also employed in various biochemical assays to evaluate biological activity. It provides insights into potential therapeutic applications and biological mechanisms by serving as a substrate or inhibitor in enzyme assays . Such assays are essential for screening new drug candidates and understanding their mechanisms of action.

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersEnhances drug efficacy and specificity; potential treatments for mental health conditions
NeurochemistryInvestigates interactions with neurotransmitter systemsAids in understanding mental health mechanisms; supports novel therapeutic designs
Analytical ChemistryStandard reference material for chromatographic techniquesEnsures accurate quantification of substances; critical for pharmaceutical quality control
Material ScienceDevelopment of novel polymers with enhanced performance characteristicsIncorporates specific functionalities; broadens application scope in materials
Biochemical AssaysEvaluates biological activity and potential therapeutic applicationsProvides insights into drug mechanisms; essential for drug candidate screening

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional attributes of tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate with analogous piperazine derivatives.

Structural Modifications and Electronic Properties
Compound Name Key Structural Features Molecular Weight Key Differences from Target Compound
This compound Boc-protected piperazine with 3-chlorophenyl substituent 296.8 Reference compound
tert-Butyl 4-(5-(3-chlorophenyl)-1,2,4-triazin-3-yl)piperazine-1-carboxylate 1,2,4-Triazine ring appended to piperazine 365.8 Triazine ring introduces π-conjugation and planar geometry, enhancing interactions with biological targets
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate 3-Cyanophenyl substituent 273.3 Cyano group increases electron-withdrawing effects, altering reactivity and binding affinity
9p: tert-Butyl 4-(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)piperazine-1-carboxylate Thieno[2,3-b]pyridine core with dual chlorine and carboxamide groups 627.5 Extended heterocyclic system improves antiplasmodial activity but reduces metabolic stability

Key Observations :

  • Heterocyclic Additions: Compounds with fused heterocycles (e.g., thieno[2,3-b]pyridine in 9p) exhibit enhanced bioactivity but higher molecular complexity .
Physicochemical Properties
Property Target Compound 9p 15a
Melting Point (°C) Not Reported 163 (decomposes) Not Reported
HPLC Purity (%) Not Reported >95 >99
λₘₐₓ (nm) Not Reported 320 290

Stability Considerations : The Boc group in the target compound improves stability under acidic conditions, whereas thioamide-containing derivatives (e.g., 15a) are prone to oxidation .

Biological Activity

tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications across various fields, including oncology, neurology, and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 886767-41-5
  • Molecular Formula : C15H21ClN2O2
  • Molecular Weight : 296.79 g/mol

Piperazine derivatives, including this compound, exhibit their biological effects primarily through interactions with neurotransmitter receptors and enzymes. These compounds often influence:

  • Receptor Binding : They may interact with serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.

Biological Activities

The biological activity of this compound spans several domains:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntibacterialEffective against MRSA
AnticancerInhibits proliferation in cancer cell lines
NeurologicalModulates neurotransmitter receptors

Case Study: Anticancer Activity

In a study investigating the anticancer properties of piperazine derivatives, this compound was tested against pancreatic cancer cell lines. The results demonstrated significant growth inhibition at concentrations as low as 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study: Antimicrobial Screening

A high-throughput screening of piperazine derivatives revealed that this compound exhibited notable antibacterial activity against multiple strains of bacteria, including those resistant to standard treatments. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing antibiotics, suggesting a promising avenue for new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity. Studies suggest that the compound is metabolized efficiently with a favorable half-life for therapeutic applications .

Q & A

Q. What are common synthetic routes for tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate, and what factors influence reaction yield?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the piperazine ring. Key steps include:
  • Reacting 3-(3-chlorophenyl)piperazine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
  • Optimal yields (56–72%) are achieved by controlling temperature (0–20°C) and reaction time (2–12 hours). Lower temperatures minimize side reactions, while extended stirring ensures complete Boc protection .
  • Purification via silica gel chromatography or recrystallization improves purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and aromatic protons (δ ~7.0–7.5 ppm) from the 3-chlorophenyl moiety. Piperazine ring protons appear as multiplet signals between δ 2.5–4.0 ppm .
  • FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of the carbamate) and ~1250 cm⁻¹ (C-O stretch) confirm Boc protection .
  • LCMS : Molecular ion peaks at m/z ~325 [M+H]⁺ validate the molecular weight .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Intermediate in Drug Discovery : Used to synthesize derivatives targeting serotonin/dopamine receptors due to the piperazine scaffold’s flexibility .
  • Enzyme Inhibition Studies : Acts as a precursor for prolyl hydroxylase inhibitors (e.g., Izilendustat analogs) by functionalizing the piperazine nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Discrepancies in unit cell parameters or bond angles may arise from twinning or disorder; applying restraints/constraints during refinement improves accuracy .
  • Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···π) that influence packing .
  • Compare experimental data with DFT-optimized structures to assess conformational stability .

Q. What computational strategies predict the compound’s regioselectivity in substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperazine ring. The Boc group directs substitution to the less hindered nitrogen .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DCM vs. THF) to predict reaction pathways. Polar solvents stabilize transition states for N-alkylation .

Q. How can researchers optimize regioselectivity when functionalizing the piperazine ring?

  • Methodological Answer :
  • Steric Control : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to favor substitution at the less hindered nitrogen .
  • Catalytic Strategies : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective arylations. Cs₂CO₃ as a base enhances coupling efficiency .
  • Temperature Modulation : Lower temperatures (–20°C) reduce kinetic competition, favoring thermodynamically stable products .

Q. What experimental approaches validate the compound’s biological interactions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., dopamine receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • In Silico Docking : Use AutoDock Vina to predict binding poses, guided by crystallographic data from related piperazine derivatives .

Data Analysis & Troubleshooting

Q. How should researchers address low yields in Boc protection reactions?

  • Methodological Answer :
  • Reagent Purity : Ensure anhydrous conditions; moisture hydrolyzes (Boc)₂O.
  • Stoichiometry : Use 1.2–1.5 equivalents of (Boc)₂O to drive the reaction .
  • Workup Optimization : Extract unreacted starting materials with dilute HCl (pH ~3) to isolate the Boc-protected product .

Q. What analytical methods differentiate between regioisomers in substitution reactions?

  • Methodological Answer :
  • 2D NMR (HSQC, NOESY) : Correlate proton-carbon couplings and spatial proximity to assign substitution sites .
  • X-ray Crystallography : Resolve ambiguity by comparing experimental bond lengths/angles with predicted regioisomer structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.